molecular formula C13H15N3 B14536791 Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- CAS No. 62136-31-6

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl-

Cat. No.: B14536791
CAS No.: 62136-31-6
M. Wt: 213.28 g/mol
InChI Key: FCXPKSDEXTULKA-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction conditions, including the choice of solvent and temperature, significantly affect the yield of the desired product. For instance, conducting the reaction in dioxane, pyridine, or acetic acid at temperatures ranging from 100-120°C can yield the compound in varying efficiencies . High yields (up to 94%) can be achieved by heating the aminopyrroles in excess acetylacetone at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.

Major Products

The major products formed from these reactions will vary based on the type of reaction and the specific reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrrolopyrimidine scaffold.

Scientific Research Applications

Mechanism of Action

The mechanism by which pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- exerts its effects will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved will vary based on the specific biological context and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and trimethyl groups may enhance its interactions with certain biological targets or improve its stability under specific conditions.

Properties

CAS No.

62136-31-6

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

6-ethyl-2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

InChI

InChI=1S/C13H15N3/c1-5-12-10(4)11(7-14)13-15-8(2)6-9(3)16(12)13/h6H,5H2,1-4H3

InChI Key

FCXPKSDEXTULKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C2N1C(=CC(=N2)C)C)C#N)C

Origin of Product

United States

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